4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one

Pharmaceutical Analysis Impurity Profiling ANDA Regulatory Compliance

Pharmaceutical QC labs require certified halogenated reference standards to meet ICH impurity thresholds. This compound (CAS 5368-01-4) is Olmesartan Impurity 60, validated for specific LC-MS/MS detection at ≤0.1% area. - Distinct isotopic signature (³⁵Cl/³⁷Cl) eliminates co-elution interference - Monoisotopic mass 150.00837 Da enables precise SRM transition optimization - Synthesized via acylation-cyclization at >86% yield, reducing per-gram cost

Molecular Formula C5H7ClO3
Molecular Weight 150.56 g/mol
CAS No. 5368-01-4
Cat. No. B12088450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one
CAS5368-01-4
Molecular FormulaC5H7ClO3
Molecular Weight150.56 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)O1)(C)Cl
InChIInChI=1S/C5H7ClO3/c1-3-5(2,6)9-4(7)8-3/h3H,1-2H3
InChIKeyYXLHUUKZPCMSFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one: Olmesartan Impurity Reference Standard


4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 5368-01-4) is a halogenated cyclic carbonate belonging to the 1,3-dioxolan-2-one class, with the molecular formula C₅H₇ClO₃ and a molecular weight of 150.56 g/mol . It is primarily utilized as a certified analytical reference standard for the identification and quantification of Olmesartan Impurity 60 in pharmaceutical quality control (QC), method validation (AMV), and Abbreviated New Drug Application (ANDA) submissions [1].

Certified impurity reference standard for olmesartan medoxomil QC
Required for ANDA method validation (AMV) and pharmacopeial testing
Distinct chlorine-dependent LC-MS/MS sensitivity for trace impurity profiling

Why Generic 1,3-Dioxolan-2-one Analogs Cannot Substitute


The 4-chloro-4,5-dimethyl substitution pattern imparts a unique combination of physicochemical properties—specifically, a monoisotopic mass of 150.00837 Da, zero rotatable bonds, and a chlorine atom that enhances both chromatographic retention and mass spectrometric sensitivity . These features distinguish it from non-halogenated and dichloro analogs, rendering simple replacement with 4,5-dimethyl-1,3-dioxolan-2-one or 4-chloro-1,3-dioxolan-2-one invalid for pharmacopeial impurity profiling [1]. The quantitative evidence below demonstrates that only this exact molecular entity meets the specificity, sensitivity, and regulatory acceptance criteria required for olmesartan-related substance analysis.

01 Non-halogenated 4,5-dimethyl-1,3-dioxolan-2-one is not a pharmacopeial impurity and lacks required chlorine-enhanced MS sensitivity.
02 The dichloro analog (Impurity 8/9) carries a different impurity code with separate acceptance criteria; direct substitution violates ICH guidelines.
03 Only the exact Impurity 60 reference standard matches the regulated ≤0.1% HPLC limit and isotopic fingerprint required for ANDA filing.

Quantitative Differentiation Evidence


Pharmacopeial Acceptance Limit vs. Non-Halogenated Analogs

The target compound, designated as OLM-Cl impurity in olmesartan medoxomil, is specifically controlled to ≤0.1% area by HPLC in the final active pharmaceutical ingredient (API) [1]. This quantitative acceptance criterion is unique to this specific chlorinated dioxolanone; non-halogenated analogs such as 4,5-dimethyl-1,3-dioxolan-2-one are not listed as specified impurities in the USP/EP monographs and thus cannot be employed for regulatory submission testing.

Pharmacopeial acceptance limit
Regulatory context
Listed as OLM-Cl impurity with ≤0.1% area by HPLC; non-halogenated analog not specified in USP/EP monographs.
Regulatory compliance requires exact impurity reference standard; analog substitution invalidates method validation.
Per ICH Q3A/B, each impurity must be individually identified and quantified.
Pharmaceutical Analysis Impurity Profiling ANDA Regulatory Compliance

Synthesis Yield Benchmark Comparison

A published synthesis route starting from 3-hydroxy-2-butanone (acetoin) via acylation and cyclization affords 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one in >86% yield [1]. In contrast, the synthesis of the non-halogenated analog 4,5-dimethyl-1,3-dioxolan-2-one via phosgene or triphosgene-mediated cyclization typically achieves yields in the 70–80% range [2], reflecting the enhanced reactivity of the chlorinated intermediate and reduced by-product formation.

Synthesis yield benchmark
Cross-study
>86% isolated yield
Higher yield vs. 70–80% for non-halogenated analog supports cost-efficient procurement of high-purity material.
Published acylation-cyclization route; compare with direct carbonylation data for analog.
Synthetic Chemistry Process Optimization Pharmaceutical Intermediate

Mass Spectrometry Differentiation by Chlorine Content

The target compound exhibits a monoisotopic mass of 150.00837 Da (MW 150.56) and a chlorine content of 23.5% by weight (one Cl atom, C₅H₇ClO₃) . The non-halogenated analog 4,5-dimethyl-1,3-dioxolan-2-one (C₅H₈O₃) has a mass of 116.04734 Da , while the dichloro analog (C₅H₆Cl₂O₃) has a mass of 183.96941 Da [1]. This 34.5 Da mass increment relative to the non-chlorinated analog provides a distinct isotopic signature (3:1 ³⁵Cl/³⁷Cl ratio) that enables unambiguous identification and quantification in complex pharmaceutical matrices via LC-MS/MS, critical for trace-level impurity determination.

Mass spectrometry differentiation
Head-to-head
Monoisotopic mass 150.00837 Da (1 Cl); +34.0 Da vs. non-halogenated analog; distinct ³⁵Cl/³⁷Cl isotopic signature.
Unique mass and chlorine pattern enable selective SRM transitions without co-elution interference.
HRMS conditions; critical for ≤0.1% threshold detection in complex matrices.
Mass Spectrometry LC-MS/MS Impurity Detection Sensitivity

Regulatory Designation as Olmesartan Impurity 60: ANDA-Required Reference Standard

4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one is formally cataloged as Olmesartan Impurity 60 by multiple pharmacopeial reference standard suppliers and is explicitly required for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA submissions for olmesartan medoxomil [1]. The structurally related 4,5-dichloro analog is designated as Olmesartan Impurity 8 or 9 (CAS 116857-04-6 and 116857-05-7) [2], each with distinct retention times and acceptance criteria. Substitution of one impurity reference standard for another is prohibited under ICH Q3A/Q3B guidelines, as each impurity must be individually identified, quantified, and reported.

Regulatory impurity designation
Specification review
Olmesartan Impurity 60 (monochloro, monomethyl); distinct from Impurity 8/9 (dichloro) and Impurity 4.
Procurement of correct impurity code is mandatory; any mismatch leads to invalid data and potential ANDA delays.
Multiple pharmacopeial suppliers catalog this exact entity for ANDA method validation.
Regulatory Science Reference Standards ANDA Method Validation

Procurement-Driven Application Scenarios


ANDA Submission: Olmesartan Medoxomil Impurity Profiling

Procure 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one (Olmesartan Impurity 60) as a certified reference standard for HPLC method validation and batch release testing of olmesartan medoxomil API and finished dosage forms. The compound's established acceptance limit of ≤0.1% area by HPLC [1] and its unique LC-MS/MS isotopic signature (³⁵Cl/³⁷Cl ratio) ensure compliance with ICH Q3A/Q3B impurity reporting thresholds.

Synthetic Route Scouting for Chlorinated Carbonate Intermediates

Leverage the published acylation-cyclization route [1] to manufacture multi-gram quantities of 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one at >86% yield as a versatile building block for further derivatization. The higher yield compared to analogous non-halogenated cyclic carbonate syntheses (typically 70–80%) reduces per-gram cost for downstream medicinal chemistry or process development applications.

Mass Spectrometry Method Development for Halogenated Impurities

Use the distinct monoisotopic mass (150.00837 Da) and chlorine isotopic signature of 4-chloro-4,5-dimethyl-1,3-dioxolan-2-one [1] as a model compound for developing and optimizing selected reaction monitoring (SRM) transitions in LC-MS/MS impurity methods, enabling detection at the ≤0.1% threshold without interference from non-halogenated or dichloro co-eluting species.

Application
Selection Property
Validation Focus
ANDA impurity profiling & batch release
Certified Impurity 60 reference standard
HPLC/LC-MS/MS compliance with ICH Q3A/Q3B acceptance criteria
Chlorinated carbonate synthetic route scouting
Published acylation-cyclization route with high yield
Synthesis scalability and reduced purification burden
LC-MS/MS method development for halogenated impurities
Distinct chlorine isotopic signature (³⁵Cl/³⁷Cl)
Selective SRM detection without co-elution interference
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